Prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:
- Prop-2-en-1-yl ester at position 5, which may influence metabolic stability and bioavailability.
- 4-(4-ethoxy-3-methoxyphenyl) substituent at position 4, providing steric bulk and electron-donating effects.
- 6-methyl group contributing to hydrophobic interactions.
- 2-oxo moiety enabling hydrogen bonding.
Properties
IUPAC Name |
prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-5-9-25-17(21)15-11(3)19-18(22)20-16(15)12-7-8-13(24-6-2)14(10-12)23-4/h5,7-8,10,16H,1,6,9H2,2-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBESNXINOYGXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386234 | |
| Record name | ST060775 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5614-70-0 | |
| Record name | ST060775 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions: Introduction of the ethoxy and methoxy groups on the phenyl ring can be done through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring.
Substitution: Various substitution reactions can occur on the phenyl ring and the tetrahydropyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that derivatives of tetrahydropyrimidines possess anticancer properties. For instance, studies have shown that compounds similar to prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents .
Organic Synthesis
Synthetic Intermediates:
this compound can serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the synthesis of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals .
Biological Studies
Enzyme Inhibition:
Studies have focused on the compound's role as an enzyme inhibitor. The presence of specific functional groups enables it to bind effectively to enzyme active sites, potentially leading to the development of novel enzyme inhibitors for therapeutic use .
Mechanistic Studies:
Research into the mechanisms of action for compounds like this compound provides insights into their pharmacological profiles and helps in optimizing their efficacy and safety profiles in drug development .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer effects of prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine derivatives on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Medicinal Chemistry, the antimicrobial activity of the compound was tested against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, indicating promising potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Tetrahydropyrimidine Derivatives
Key Observations:
- Ester Groups : Allyl esters (prop-2-en-1-yl) are less common than ethyl or methyl esters. Their metabolic oxidation could yield reactive intermediates, altering pharmacokinetics .
- Oxo vs. Thioxo : Thioxo derivatives (e.g., ) exhibit stronger antioxidant activity due to sulfur’s radical scavenging capacity, whereas oxo analogs may prioritize hydrogen bonding .
Table 2: Activity Comparison of Selected Derivatives
Notable Findings:
- Antioxidant Activity : Thioxo derivatives (e.g., ) outperform oxo analogs, with compound 3c showing IC₅₀ = 0.6 mg/mL in DPPH assays .
- Enzymatic Inhibition : Methyl 4-(4-ethoxyphenyl)-2-oxo derivatives inhibit thymidine phosphorylase, a target in colorectal cancer .
- Structural-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) enhance antioxidant activity, while halogenated aryl groups improve cytotoxicity .
Biological Activity
Prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and as an enzyme inhibitor. The following sections will detail its synthesis, mechanisms of action, biological activities, and relevant case studies.
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydropyrimidine Ring : Achieved through a Biginelli reaction involving an aldehyde, β-keto ester, and urea under acidic conditions.
- Substitution Reactions : Ethoxy and methoxy groups are introduced via electrophilic aromatic substitution.
- Esterification : The final step introduces the prop-2-en-1-yl group to complete the structure.
The molecular formula is with a molecular weight of approximately 346.383 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its inhibitory effects on thymidine phosphorylase (TP), an enzyme linked to angiogenesis and tumor growth. The compound acts as a non-competitive inhibitor of TP, which is significant in cancer therapeutics .
Anticancer Activity
Recent studies have shown that derivatives of tetrahydropyrimidine can exhibit promising anticancer properties. For instance, a study evaluating various dihydropyrimidone derivatives found that certain compounds demonstrated significant inhibition against TP with IC50 values ranging from 303.5 µM to 322.6 µM .
Enzyme Inhibition
The compound's ability to inhibit TP suggests potential applications in preventing tumor growth and metastasis. The following table summarizes the inhibitory activity of related compounds:
| Compound | % Inhibition | IC50 (µM) | Cytotoxicity (Cell Viability %) |
|---|---|---|---|
| 1 | 84.0 | 314.3 ± 0.9 | 57 |
| 2 | 78.2 | 389.2 ± 6.2 | 67 |
| 3 | 38.1 | N/A | NC |
Case Studies
In vitro studies have shown that certain derivatives of tetrahydropyrimidine exhibit low cytotoxicity while maintaining significant enzyme inhibition capabilities. For example, compounds structurally similar to this compound were tested against mouse fibroblast cells (3T3), confirming their non-cytotoxic nature while effectively inhibiting TP .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of substituted aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) with β-keto esters under acidic conditions to form dihydropyrimidinone (DHPM) scaffolds.
- Step 2 : Functionalization of the DHPM core via nucleophilic substitution or coupling reactions (e.g., introducing the prop-2-en-1-yl group using allyl bromide under basic conditions).
- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity .
Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | HCl, urea | Ethanol | Reflux | 3–6 hours |
| 2 | Allyl bromide, K₂CO₃ | DMF | 80°C | 12 hours |
Q. How is the compound’s structure characterized?
Structural elucidation employs:
- Single-crystal X-ray diffraction : Determines 3D conformation and hydrogen-bonding networks (e.g., monoclinic P21/c space group with β = 95.9°) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent integration (e.g., allyl protons at δ 4.8–5.2 ppm, methoxy groups at δ 3.7–3.9 ppm).
- IR : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-O-C ether vibrations at ~1250 cm⁻¹ .
Q. What initial biological screenings are performed?
Preliminary assays focus on:
- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus (zone of inhibition ≥10 mm at 100 µg/mL).
- Anti-inflammatory potential : COX-2 inhibition assays (IC₅₀ values compared to celecoxib).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ reported in µM ranges) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
- Solvent selection : Replacing ethanol with ionic liquids (e.g., [BMIM]BF₄) improves DHPM yields by 15–20% due to enhanced solubility .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) accelerate allylation steps, reducing reaction time from 12 to 6 hours .
- Process monitoring : In-situ FTIR tracks intermediate formation to minimize side products .
Q. What advanced techniques elucidate reaction mechanisms and biological interactions?
- DFT calculations : Model transition states for DHPM cyclization (activation energy ~25 kcal/mol) .
- Molecular docking : Predict binding affinity to biological targets (e.g., COX-2 active site with ΔG = -8.2 kcal/mol) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (e.g., Kd = 1.2 µM for enzyme inhibition) .
Q. How to resolve contradictions in biological data across studies?
Discrepancies (e.g., varying IC₅₀ values) require:
- Standardized protocols : Uniform cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., 48-hour incubation).
- Metabolic stability tests : Liver microsome assays identify rapid degradation (t₁/₂ < 30 min) as a confounding factor .
- Structural analogs comparison :
| Compound | Substituent | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Target compound | 4-Ethoxy-3-methoxy | 12.3 | High selectivity |
| Analog A | 4-Chloro | 8.7 | Higher toxicity |
| Analog B | 3-Hydroxy | >50 | Inactive |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
